molecular formula C9H9NOS B6213955 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene CAS No. 1803329-89-6

1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene

Katalognummer: B6213955
CAS-Nummer: 1803329-89-6
Molekulargewicht: 179.24 g/mol
InChI-Schlüssel: JNVYKHCAQCKTBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Isocyanomethyl)sulfanyl]-2-methoxybenzene is an organic compound that contains an isocyanide group and an ortho-methoxy-phenyl sulfide group. This compound is known for its unique chemical structure and reactivity, making it a valuable building block in organic synthesis and various chemical reactions .

Vorbereitungsmethoden

The synthesis of 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene typically involves the dehydration of the corresponding formamide using phosphorus oxychloride (POCl3). This method is efficient and yields the desired product with high purity . Industrial production methods may involve similar dehydration reactions but on a larger scale, ensuring the compound is produced in sufficient quantities for various applications.

Analyse Chemischer Reaktionen

1-[(Isocyanomethyl)sulfanyl]-2-methoxybenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organic bases for deprotonation and various electrophiles for alkylation. The major products formed from these reactions are tri-substituted isocyanides and oxazoles .

Vergleich Mit ähnlichen Verbindungen

1-[(Isocyanomethyl)sulfanyl]-2-methoxybenzene is unique due to its combination of an isocyanide group and an ortho-methoxy-phenyl sulfide group. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene involves the reaction of 2-methoxybenzyl chloride with sodium thiolate to form 2-methoxybenzyl thiol. The resulting thiol is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with sodium sulfide to form the final product.", "Starting Materials": [ "2-methoxybenzyl chloride", "sodium thiolate", "phosgene", "sodium sulfide" ], "Reaction": [ "Step 1: React 2-methoxybenzyl chloride with sodium thiolate in anhydrous DMF at room temperature to form 2-methoxybenzyl thiol.", "Step 2: Add phosgene dropwise to the reaction mixture from step 1 at 0°C to form the corresponding isocyanate.", "Step 3: React the isocyanate from step 2 with sodium sulfide in DMF at room temperature to form 1-[(isocyanomethyl)sulfanyl]-2-methoxybenzene." ] }

CAS-Nummer

1803329-89-6

Molekularformel

C9H9NOS

Molekulargewicht

179.24 g/mol

IUPAC-Name

1-(isocyanomethylsulfanyl)-2-methoxybenzene

InChI

InChI=1S/C9H9NOS/c1-10-7-12-9-6-4-3-5-8(9)11-2/h3-6H,7H2,2H3

InChI-Schlüssel

JNVYKHCAQCKTBG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1SC[N+]#[C-]

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.